>1,000-Fold Selectivity for CES2 Over CES1 in Human Liver Microsomes
The compound demonstrates extreme functional selectivity for CES2 over the closely related CES1 enzyme. This is not merely potency, but a quantitative differentiation in target engagement. While potent CES2 inhibitors exist, achieving this level of specificity without S9 or structural alerts for covalent binding is a key identifier [1]. Compared to the pan-inhibitor bis(4-nitrophenyl) phosphate (BNPP), which shows no selectivity, this compound's profile is highly differentiated [2].
| Evidence Dimension | Inhibitory Activity (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | CES2 IC50: 20 nM; CES1 IC50: 20,400 nM |
| Comparator Or Baseline | In-class comparator CES1 (same assay). Generic comparator BNPP (a non-selective CES inhibitor) shows no selectivity. |
| Quantified Difference | >1,000-fold selectivity for CES2 over CES1 (20,400 / 20 = 1,020x) |
| Conditions | Inhibition of CES2 and CES1 in human liver microsomes using fluorescein diacetate and 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole as substrates, respectively, after a 10-minute pre-incubation. |
Why This Matters
This quantitative selectivity is essential for experiments requiring isolated CES2 functional characterization, preventing off-target CES1 inhibition that would confound data and lead to incorrect conclusions about a compound's metabolic pathway.
- [1] BindingDB. (n.d.). BDBM50154561: IC50 for CES1 and CES2. Dalian Institute of Chemical Physics. Retrieved from http://ww.w.bindingdb.org View Source
- [2] Wang, Z., et al. (2014). Screening of Specific Inhibitors for Human Carboxylesterases or Arylacetamide Deacetylase. Drug Metabolism and Disposition, 42(8), 1262-1267. Describes the utility of selective inhibitors and use of BNPP as a pan-inhibitor control. View Source
